![molecular formula C15H18N4O8S2 B8058405 7-[[2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate](/img/structure/B8058405.png)
7-[[2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ceftibuten dihydrate involves the reaction of 7-aminocephalosporanic acid with various reagents to introduce the necessary functional groups. The process typically includes steps such as acylation, cyclization, and hydrolysis . Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial to ensure the desired product’s yield and purity.
Industrial Production Methods
Industrial production of ceftibuten dihydrate follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ceftibuten dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the cephalosporin ring, affecting its antibacterial activity.
Reduction: Reduction reactions can alter the functional groups attached to the cephalosporin core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the side chains of ceftibuten dihydrate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions vary depending on the desired modification but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various ceftibuten derivatives with altered antibacterial properties. These derivatives can be tailored to target specific bacterial strains or to improve pharmacokinetic properties .
Scientific Research Applications
Ceftibuten dihydrate has numerous scientific research applications, including:
Mechanism of Action
Ceftibuten dihydrate exerts its bactericidal action by binding to essential target proteins of the bacterial cell wall. This binding leads to the inhibition of cell-wall synthesis, ultimately causing bacterial cell death . The primary molecular targets are penicillin-binding proteins, which play a crucial role in the cross-linking of peptidoglycan layers in the bacterial cell wall .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ceftibuten dihydrate include other third-generation cephalosporins such as cefixime, cefpodoxime, and cefdinir . These compounds share a similar β-lactam ring structure and exhibit broad-spectrum antibacterial activity.
Uniqueness
Ceftibuten dihydrate is unique due to its high oral bioavailability and its stability in the presence of most β-lactamase-producing organisms . This makes it particularly effective against β-lactamase-producing bacteria, which are often resistant to other β-lactam antibiotics .
Properties
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O6S2.2H2O/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);2*1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWTVBYDDFPFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
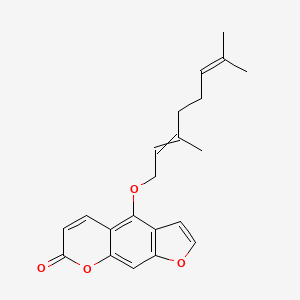
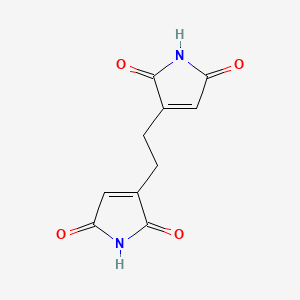
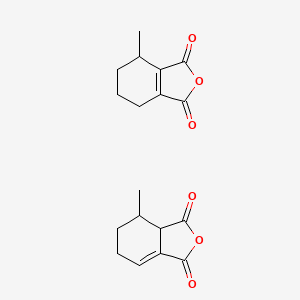
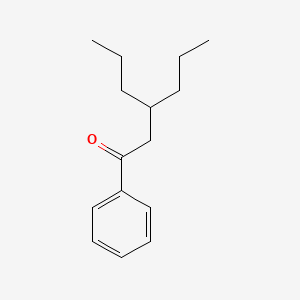
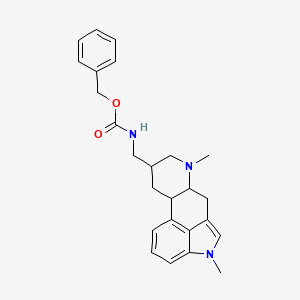
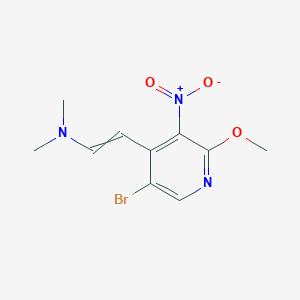
![1H-Pyrrolo[2,3-B]pyridine, 4,5-difluoro-1-[tris(1-methylethyl)silyl]-](/img/structure/B8058353.png)
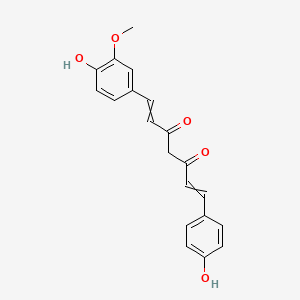
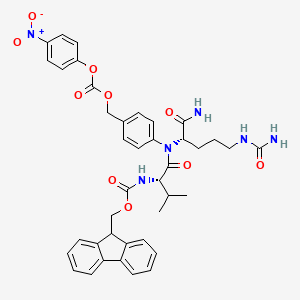
![sodium;3-[3-tert-butylsulfanyl-1-[(4-chlorophenyl)methyl]-5-(quinolin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate](/img/structure/B8058367.png)
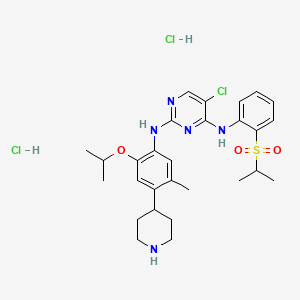
![methyl (1R,2R,3S,3aR)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate](/img/structure/B8058390.png)
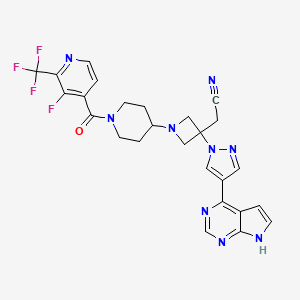
![(3R)-3,5,7-trihydroxy-2-[2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B8058398.png)
